The compound (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine, also known as N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine, is a synthetic organic molecule characterized by the presence of a trifluoromethyl group attached to a 1,2,4-oxadiazole ring, which is further linked to a methanamine group. This structure imparts unique chemical properties that make it valuable in various scientific applications. The compound is classified as an oxadiazole derivative, notable for its potential biological activities and chemical reactivity.
The synthesis of (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine typically involves multiple steps:
Industrial production may incorporate optimized versions of these synthetic routes, focusing on scalability and environmental considerations. Continuous flow reactors and advanced catalytic systems may enhance yield and purity.
The molecular structure of (3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine can be represented as follows:
The compound has a molecular weight of 179.12 g/mol and features a trifluoromethyl group that enhances its lipophilicity and stability in aqueous environments.
(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine can undergo various chemical reactions:
These reactions highlight the compound's versatility and potential for further functionalization in synthetic organic chemistry.
The mechanism of action for compounds containing oxadiazole rings often involves interactions with biological targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes and interact with target sites effectively.
Data from studies indicate that oxadiazoles can exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The specific mechanisms may vary depending on the target but often involve modulation of signaling pathways related to inflammation or cellular stress responses.
Relevant data indicate that trifluoromethyl groups significantly influence both physical and chemical properties by enhancing lipophilicity and altering electronic characteristics.
(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-YL)methanamine has several scientific uses:
The construction of the 1,2,4-oxadiazole ring in the target molecule relies predominantly on the cyclodehydration of O-acylamidoxime intermediates. Traditional thermal methods (100–140°C) often compromise yields with thermally sensitive substrates. Notably, tetrabutylammonium fluoride (TBAF)-mediated cyclization enables efficient ring closure at ambient temperatures (20–25°C) in aprotic solvents like THF or acetonitrile. This method proceeds via a base-induced elimination mechanism, forming the oxadiazole within 1–16 hours with yields typically exceeding 85% [1] [2].
Alternative oxidative pathways using N-bromosuccinimide (NBS) (1.5 equiv) in ethyl acetate with DBU facilitate N–O bond formation from N-acyl amidines. This approach achieves cyclization within 30 minutes at 80°C, offering a complementary route to conventional methods. However, substrate scope limitations exist for electron-deficient amidines [5].
Table 1: Cyclization Methods for 1,2,4-Oxadiazole Core
Method | Conditions | Reaction Time | Yield Range | Key Advantages |
---|---|---|---|---|
TBAF-Catalyzed | THF, RT | 1-16 h | 85-95% | Ambient temp, broad substrate scope |
NBS/DBU Oxidative | EtOAc, 80°C | 0.5 h | 75-88% | Rapid reaction |
Classical Thermal | Toluene, 110-140°C | 4-12 h | 60-80% | No specialized reagents |
Incorporation of the trifluoromethyl group occurs either before or after oxadiazole ring formation. Direct methods utilize trifluoroacetimidoyl chlorides as key precursors, undergoing nucleophilic addition-cyclization sequences with hydroxylamine derivatives. This route provides regioselective CF₃ placement at the C3 position of the heterocycle [1] [4].
Late-stage trifluoromethylation employs Umemoto’s reagent (trifluoromethyl sulfonium salts) or Togni’s reagent (hypervalent iodine-CF₃) under copper catalysis. These electrophilic trifluoromethylating agents react efficiently with oxadiazole-containing stannanes or boronic acids via cross-coupling. Kinetic studies reveal pseudo-first-order dependence on both catalyst and trifluoromethyl source, supporting a Cu(I)/Cu(III) catalytic cycle [4] [6].
Functionalization of the 5-(chloromethyl)oxadiazole intermediate represents the most efficient route to the methanamine derivative. Treatment with aqueous or alcoholic ammonia (25% w/w, 50°C, 6h) achieves nucleophilic displacement with >90% conversion. Alternatively, phthalimide-protected amines undergo Gabriel synthesis followed by hydrazinolysis, minimizing over-alkylation byproducts [3] [9].
Recent advances exploit click chemistry for orthogonal functionalization. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 5-(azidomethyl)oxadiazoles and alkynes generates triazole-linked conjugates under aqueous conditions (CuSO₄/ascorbate, H₂O: t-BuOH, 25°C). This bioorthogonal approach facilitates access to complex pharmacophores without affecting the oxadiazole core [3].
Scale-up challenges include exotherm management during cyclization and purification of polar intermediates. Continuous flow reactors mitigate thermal hazards by precisely controlling residence time (2–5 min) and temperature (100°C) during high-energy cyclodehydration steps, improving reproducibility at multi-kilogram scale [8] [10].
Solvent sustainability assessments identify 2-methyl-THF and cyclopentyl methyl ether (CPME) as greener alternatives to DMF or DCM for amination and cyclization. Process mass intensity (PMI) reductions of 40–65% are achieved through:
Table 2: Green Metrics for Industrial Routes
Process Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
Total PMI (kg/kg) | 285 | 105 | 63% reduction |
E-Factor (waste/kg product) | 142 | 48 | 66% reduction |
Energy Consumption (MJ/kg) | 310 | 190 | 39% reduction |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: